molecular formula C25H16O4 B8600712 (+/-)-9,9'-Spirobixanthene-1,1'-diol CAS No. 785836-56-8

(+/-)-9,9'-Spirobixanthene-1,1'-diol

Cat. No. B8600712
CAS RN: 785836-56-8
M. Wt: 380.4 g/mol
InChI Key: OLFULEPOPBXWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-9,9'-Spirobixanthene-1,1'-diol is a useful research compound. Its molecular formula is C25H16O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-9,9'-Spirobixanthene-1,1'-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-9,9'-Spirobixanthene-1,1'-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

785836-56-8

Product Name

(+/-)-9,9'-Spirobixanthene-1,1'-diol

Molecular Formula

C25H16O4

Molecular Weight

380.4 g/mol

IUPAC Name

9,9'-spirobi[xanthene]-1,1'-diol

InChI

InChI=1S/C25H16O4/c26-17-9-5-13-21-23(17)25(15-7-1-3-11-19(15)28-21)16-8-2-4-12-20(16)29-22-14-6-10-18(27)24(22)25/h1-14,26-27H

InChI Key

OLFULEPOPBXWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC(=C53)O)C6=C(C=CC=C6O2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 (1.0 g, 2.3 mmol) in dry toluene (20 mL) was added AlCl3 (1.9 g, 14.3 mmol). The solution was warmed slowly and refluxed for 30 minutes. Then it was cooled to 0° C. and concentrated aqueous HCl (20 mL) was introduced with vigorous stirring. After refluxing for 1 hour, the reaction mixture was extracted with EtOAc, washed with concentrated HCl, water, aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. Flash chromatography (eluting with CH2Cl2) gave 3 as light-yellow powder (0.64 g, yield 72%).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

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